molecular formula C18H19N5O3 B12796241 Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate CAS No. 87607-28-1

Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate

Cat. No.: B12796241
CAS No.: 87607-28-1
M. Wt: 353.4 g/mol
InChI Key: CIKQVKXBHHRFRN-UHFFFAOYSA-N
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Description

Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound with a unique structure that includes a pyrido[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and pyrazines, which undergo a series of reactions such as nitration, reduction, and acylation to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5-amino-1,2-dihydro-3-(4-methylphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate: Shares a similar core structure but with different substituents.

    Ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate: Another related compound with variations in the amino and phenyl groups.

Uniqueness

Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to its specific acetylamino and phenyl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

87607-28-1

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl N-(5-acetamido-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C18H19N5O3/c1-3-26-18(25)23-15-9-13-16(17(22-15)20-11(2)24)21-14(10-19-13)12-7-5-4-6-8-12/h4-9,19H,3,10H2,1-2H3,(H2,20,22,23,24,25)

InChI Key

CIKQVKXBHHRFRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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